RNase L Activation Potency in Cell-Free Assays
6-Methyl-2,4-bis(methylthio)-3-nitropyridine activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts, as measured by inhibition of protein synthesis [1]. This potency is substantially higher than the EC50 of 2.60E+4 nM observed for a structurally related derivative (BDBM50373166) in a human recombinant RNase L FRET-based cleavage assay [2], indicating that the intact 6-methyl-2,4-bis(methylthio)pyridine core is critical for maximal enzymatic activation.
| Evidence Dimension | RNase L activation (potency) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (mouse L cell extracts, protein synthesis inhibition) |
| Comparator Or Baseline | BDBM50373166 (a derivative): EC50 = 2.60E+4 nM (human recombinant RNase L, FRET RNA probe cleavage) |
| Quantified Difference | Target compound is approximately 11,300-fold more potent than the comparator. |
| Conditions | Mouse L cell extracts (target compound) vs. human recombinant enzyme (comparator); different assay formats. |
Why This Matters
For researchers investigating RNase L-dependent antiviral or antiproliferative mechanisms, the substantially higher potency of the target compound makes it a preferred tool compound for cell-based studies and as a starting point for lead optimization.
- [1] BindingDB. Affinity Data for BDBM50025002: IC50 2.30 nM for RNase L activation. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=2-5A-dependent+ribonuclease&reactant2=BDBM50025002&column=ki&startPg=0&Increment=50&submit=Search (accessed 2026-04-25). View Source
- [2] BindingDB. Affinity Data for BDBM50373166: EC50 2.60E+4 nM for human recombinant RNase L. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50373166&tag=rep&fil=ec50&submit=summary (accessed 2026-04-25). View Source
